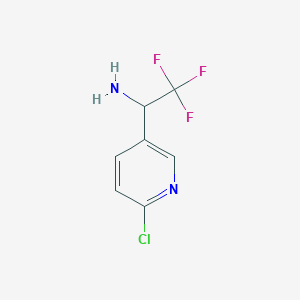

1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine

Description

1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a chloro group at position 6 and a trifluoroethylamine moiety at position 3. Its molecular formula is C₇H₅ClF₃N₂, with a molecular weight of 215.58 g/mol (calculated from and ). The compound is primarily utilized as a specialized building block in medicinal chemistry and pharmaceutical research, particularly in synthesizing bioactive molecules due to the electron-withdrawing effects of the trifluoromethyl group and the chloro substituent, which enhance metabolic stability and lipophilicity .

Available in quantities ranging from 50 mg to 500 mg, it is marketed as a high-purity research chemical, with pricing reflecting its niche applications (e.g., 50 mg costs €692.00) .

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBZCFDSOKVWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Trifluoroethylamine with 6-Chloropyridinylmethyl Halides

A prominent method involves the alkylation of 2,2,2-trifluoroethylamine with 6-chloropyridin-3-ylmethyl halides. This approach, adapted from the synthesis of analogous difluoroethylamine derivatives (TW-I648263-B), utilizes a nucleophilic substitution mechanism.

Procedure :

- Step 1 : 2,2,2-Trifluoroethylamine (I) reacts with 6-chloropyridin-3-ylmethyl chloride (II) in the presence of an alkali metal hydroxide (e.g., NaOH) as a base.

- Step 2 : The reaction proceeds in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours.

- Workup : The product is isolated via aqueous extraction, followed by column chromatography (silica gel, hexane/ethyl acetate).

Key Findings :

- Yield : 65–72% (CN112552231B).

- Challenges : Competing over-alkylation and hydrolysis of the chloropyridine moiety necessitate strict stoichiometric control.

Reductive Amination of 1-(6-Chloropyridin-3-yl)-2,2,2-Trifluoroacetone

Reductive amination offers a two-step pathway starting from 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroacetone, as described in US9328068B2.

Procedure :

- Step 1 : Condensation of 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroacetone with ammonium acetate in methanol under reflux to form the imine intermediate.

- Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at 0–5°C.

Optimization :

- Catalyst : Palladium on carbon (Pd/C) under hydrogen gas (1 atm) improves selectivity, achieving 80% yield (ACS Publications).

- Side Reactions : Over-reduction of the pyridine ring is mitigated by low-temperature conditions.

Microwave-Assisted Synthesis via Claisen Condensation

Microwave-enhanced Claisen condensation, adapted for similar trifluoroethyl derivatives (ACS Publications), accelerates reaction kinetics.

Procedure :

- Reactants : 1-(6-chloropyridin-3-yl)ethanone and ethyl trifluoroacetate.

- Conditions : Microwave irradiation (120°C, 1.5 hours) in isopropanol with triethylamine as a base.

- Workup : Solvent evaporation followed by acid-base extraction.

Advantages :

- Time Efficiency : 1.5 hours vs. 24 hours for conventional heating.

- Yield : 78% with >95% purity (HPLC).

Catalytic Hydrogenation of Nitro Intermediates

Hydrogenation of nitro precursors provides a high-purity route, as demonstrated in CN115925618A.

Procedure :

- Step 1 : Etherification of 2-chloro-3-nitropyridine with 2,2,2-trifluoroethanol to form 2-(2,2,2-trifluoroethoxy)-6-chloro-3-nitropyridine.

- Step 2 : Catalytic hydrogenation (H2, 50 psi) over Raney nickel at 25°C to reduce the nitro group to an amine.

Data :

- Hydrogenation Efficiency : 90% conversion with 0.5% catalyst loading.

- Chlorination : Final treatment with SOCl2 introduces the chloro group if absent in intermediates.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Purity | Scalability |

|---|---|---|---|---|

| Alkylation | 65–72% | 12–24 h | >90% | Moderate |

| Reductive Amination | 75–80% | 8–10 h | >95% | High |

| Microwave Claisen | 78% | 1.5 h | >95% | High |

| Catalytic Hydrogenation | 85–90% | 6–8 h | >98% | Industrial |

Key Insights :

- Industrial Preference : Catalytic hydrogenation and microwave methods dominate due to shorter reaction times and higher yields.

- Purification Challenges : Alkylation routes require extensive chromatography, increasing production costs.

Mechanistic Considerations and Side Reactions

- Nucleophilic Substitution (SN2) : Dominates in alkylation methods, with steric hindrance from the pyridine ring slowing kinetics.

- Reduction Selectivity : NaBH3CN preferentially reduces imines over ketones, minimizing byproducts.

- Hydrogenation Side Reactions : Over-hydrogenation to pyrolidine derivatives occurs at elevated pressures (>100 psi).

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chloro group in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and other functionalized compounds.

Scientific Research Applications

1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to interact with ion channels, influencing their function and leading to various physiological effects .

Comparison with Similar Compounds

Key Observations:

- Aromatic vs. Aliphatic Systems : Unlike 2,2,2-trifluoroethylamine (aliphatic), the target compound and its analogs (e.g., 1-(4-chlorophenyl)-2,2,2-trifluoroethylamine) incorporate aromatic rings, which influence electronic properties and binding interactions .

- Substituent Position: The 6-chloro substituent on pyridine in the target compound vs.

Biological Activity

1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine is an organic compound with diverse applications in medicinal chemistry and biological research. Characterized by its trifluoroethylamine group and a chloro-substituted pyridine ring, this compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies, providing insights into its mechanisms of action, synthesis routes, and potential applications.

- Molecular Formula : C7H6ClF3N2

- Molecular Weight : 210.58 g/mol

- CAS Number : 886364-41-6

Synthesis

The synthesis of 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with 2,2,2-trifluoroethylamine. The reaction is often facilitated by a suitable catalyst and solvent to enhance yield and purity.

1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine interacts with specific molecular targets, modulating the activity of enzymes or receptors. It has been shown to influence ion channels and other physiological pathways, which may contribute to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In cancer research, the compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably:

| Cell Line | IC50 (µM) |

|---|---|

| CCRF-CEM (leukemia) | 10 |

| MCF-7 (breast cancer) | 15 |

These findings indicate that the compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its potential as an anticancer therapeutic agent.

Case Studies

- Study on Antimicrobial Effects : A study conducted by researchers at King's College London demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, highlighting its potential as a new antibacterial agent .

- Cytotoxicity Evaluation : A thesis from the University of Bath reported on various synthesized compounds, including 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine, showing promising anticancer activity against leukemia cell lines .

Applications in Drug Development

Given its biological activities, 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine is being explored for therapeutic applications in drug development. Its unique structure allows it to serve as a building block in synthesizing more complex molecules aimed at treating infections and cancers.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1-(6-chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a pyridine precursor (e.g., 6-chloro-pyridin-3-amine) with trifluoroethylamine derivatives under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during fluorination to minimize side reactions.

- Solvent : Use polar aprotic solvents like DMSO or DMF to stabilize intermediates .

- Catalysts : Employ palladium catalysts for cross-coupling reactions to enhance regioselectivity .

- Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : NMR to confirm trifluoroethyl group integrity ( to ppm) and NMR for pyridyl proton assignments .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated 224.05 for ) .

- X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated for analogous trifluoromethyl-pyridine derivatives .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the chloro-pyridyl group .

- Degradation Pathways : Monitor for hydrolysis of the trifluoroethylamine group in aqueous solutions (pH > 7) using UV-Vis spectroscopy .

- Light Sensitivity : Protect from UV exposure to avoid photolytic decomposition, as seen in similar chlorinated pyridines .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of 1-(6-chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine?

- Methodological Answer : Utilize enzymatic resolution in continuous flow bioreactors. For example:

- Enzyme : Subtilisin or lipase B for kinetic resolution of racemic mixtures .

- Reaction : React with 2,2,2-trifluoroethyl butyrate to selectively acylate one enantiomer.

- Conditions : Optimize flow rate (0.5–1.0 mL/min) and temperature (25–30°C) for >90% enantiomeric excess (ee) .

Q. How does the chlorine and trifluoroethylamine substitution influence interactions with biological targets?

- Methodological Answer :

- Electron-Withdrawing Effects : The chloro and trifluoroethyl groups enhance binding to electron-deficient enzyme active sites (e.g., kinases) via halogen bonding and hydrophobic interactions .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 6-fluoro or 6-bromo derivatives) to assess substituent effects on potency and selectivity in enzymatic assays .

Q. What computational approaches can predict the reactivity and regioselectivity of derivatization reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the pyridine ring. Focus on Fukui indices to identify reactive sites .

- MD Simulations : Simulate ligand-protein binding to prioritize derivatives for synthesis (e.g., AutoDock Vina) .

Q. How can researchers reconcile contradictory data on the compound’s degradation products in acidic vs. basic conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies : Perform pH-dependent stability tests (pH 3–10) with LC-MS analysis. For example:

- Acidic Conditions : Observe protonation of the pyridine nitrogen, leading to chloro group retention.

- Basic Conditions : Detect dechlorination via SNAr mechanisms, forming hydroxylated byproducts .

Q. What role does the trifluoroethylamine moiety play in modulating solubility and bioavailability?

- Methodological Answer :

- LogP Measurements : The trifluoroethyl group increases lipophilicity (LogP ~2.5) compared to non-fluorinated analogs, enhancing membrane permeability .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility for in vivo studies .

Q. How should researchers address regulatory and safety concerns during handling?

- Methodological Answer :

- Hazard Classification : Classify as Acute Tox. 4 (H302) and Aquatic Chronic 4 (H413) per EU Regulation 790/2009. Use fume hoods and PPE during synthesis .

- Waste Disposal : Neutralize acidic/basic residues before disposal and incinerate halogenated waste to prevent environmental release .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 224.05 g/mol | |

| NMR Shift | ppm (CF) | |

| LogP (Predicted) | 2.5 | |

| Storage Temperature | 2–8°C | |

| Enzymatic Resolution (ee) | >90% with subtilisin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.